molecular formula C17H22N2O3 B5792327 N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide

N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide

Cat. No. B5792327
M. Wt: 302.37 g/mol
InChI Key: UXIXCBRJHUKFGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multiple steps, including reactions such as nitrosation, tautomerization, and cyclization. For example, a one-pot strategy for synthesizing quinoxalin-2-ones from N-aryl cyanoacetamides with tert-butyl nitrite demonstrates the intricate processes involved in constructing quinoline frameworks, highlighting the potential methods that might be applicable to our compound of interest (Wang et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by their planarity and the dihedral angles between the rings. For instance, certain compounds exhibit nearly planar conformations with specific dihedral angles, contributing to their unique chemical behaviors (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, including cross-dehydrogenative coupling, which is facilitated by reagents like tert-butylhydroperoxide (TBHP) under metal-free conditions. This reaction typifies the kind of chemical transformations that quinoline compounds, including our target molecule, might undergo (Sharma et al., 2020).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their crystalline nature and resistance to oxidation, are crucial for understanding their stability and reactivity. For instance, certain phosphine ligands derived from quinoline are noted for their solid state and resistance to air exposure, which might reflect on the physical stability of N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide (Imamoto et al., 2012).

properties

IUPAC Name

N-tert-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)19(15(20)11-22-4)10-13-9-12-7-5-6-8-14(12)18-16(13)21/h5-9H,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIXCBRJHUKFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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